PBP10 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

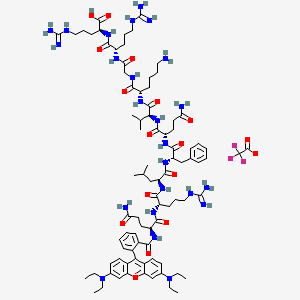

C86H127F3N24O17 |

|---|---|

Molecular Weight |

1826.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3,6-bis(diethylamino)xanthen-10-ium-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C84H126N24O15.C2HF3O2/c1-9-107(10-2)51-31-33-55-65(45-51)123-66-46-52(108(11-3)12-4)32-34-56(66)70(55)53-25-16-17-26-54(53)72(112)99-60(35-37-67(86)109)76(116)100-59(29-21-41-95-83(90)91)75(115)104-63(43-48(5)6)78(118)105-64(44-50-23-14-13-15-24-50)79(119)101-61(36-38-68(87)110)77(117)106-71(49(7)8)80(120)102-57(27-18-19-39-85)73(113)97-47-69(111)98-58(28-20-40-94-82(88)89)74(114)103-62(81(121)122)30-22-42-96-84(92)93;3-2(4,5)1(6)7/h13-17,23-26,31-34,45-46,48-49,57-64,71H,9-12,18-22,27-30,35-44,47,85H2,1-8H3,(H26-,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,109,110,111,112,113,114,115,116,117,118,119,120,121,122);(H,6,7)/t57-,58-,59-,60-,61-,62-,63-,64-,71-;/m0./s1 |

InChI Key |

NDZBKRCQEVIYAM-XADHZNKISA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(CC)CC)C4=CC=CC=C4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O.C(=O)(C(F)(F)F)[O-] |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(CC)CC)C4=CC=CC=C4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

RhB-PBP10 (TFA): A Technical Guide to a Selective FPR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor, plays a critical role in the innate immune response and inflammation. Its activation by a variety of ligands, including the synthetic peptide WKYMVm, triggers downstream signaling cascades that lead to cellular responses such as calcium mobilization, chemotaxis, and the production of reactive oxygen species. The study of FPR2-mediated pathways has been greatly facilitated by the development of selective inhibitors. This technical guide provides an in-depth overview of RhB-PBP10 (TFA), a potent and selective peptide inhibitor of FPR2, for use in research and drug development.

RhB-PBP10 is a 10-amino acid peptide (QRLFQVKGRR) conjugated at its N-terminus to rhodamine B. Its mechanism of action involves binding to phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid, thereby interfering with actin filament dynamics and ultimately blocking FPR2 signaling. A key advantage of RhB-PBP10 is its selectivity for FPR2 over the closely related Formyl Peptide Receptor 1 (FPR1), making it an invaluable tool for dissecting the specific roles of these two receptors in various physiological and pathological processes.

Quantitative Data

The following table summarizes the key quantitative parameters of RhB-PBP10 (TFA) activity. While a formal IC50 value for the inhibition of FPR2 is not extensively reported in the literature, a well-documented effective concentration for inhibiting FPR2-mediated cellular responses is provided.

| Parameter | Value | Cell Type | Assay | Notes |

| Effective Inhibitory Concentration | 1 µM | Human Neutrophils | Intracellular Calcium Mobilization | Completely inhibits the calcium response induced by the FPR2-specific agonist WKYMVm.[1] |

| Selectivity | Selective for FPR2 over FPR1 | Human Neutrophils | Intracellular Calcium Mobilization | At 1 µM, RhB-PBP10 shows no inhibitory effect on the calcium response induced by the FPR1-specific agonist fMLF.[2][3] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

FPR2 Signaling Pathway

This diagram illustrates the key signaling events downstream of FPR2 activation and the point of inhibition by RhB-PBP10.

Caption: FPR2 signaling cascade and the inhibitory action of RhB-PBP10.

Experimental Workflow: Inhibition of Calcium Mobilization

This diagram outlines the steps for assessing the inhibitory effect of RhB-PBP10 on FPR2-mediated calcium flux.

Caption: Workflow for Calcium Mobilization Assay with RhB-PBP10.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium flux in human neutrophils in response to FPR2 activation and its inhibition by RhB-PBP10.

Materials:

-

Human neutrophils isolated from peripheral blood

-

HBSS (Hank's Balanced Salt Solution) with and without Ca²⁺ and Mg²⁺

-

Fluo-4 AM (calcium indicator dye)

-

Pluronic F-127

-

RhB-PBP10 (TFA)

-

WKYMVm (FPR2 agonist)

-

fMLF (FPR1 agonist)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with excitation at ~488 nm and emission at ~525 nm

Procedure:

-

Cell Preparation:

-

Isolate human neutrophils from fresh peripheral blood using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Resuspend the isolated neutrophils in HBSS without Ca²⁺ and Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO to make a 1 mM stock solution.

-

For loading, dilute the Fluo-4 AM stock solution in HBSS without Ca²⁺ and Mg²⁺ to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

-

Incubate the neutrophil suspension with an equal volume of the Fluo-4 AM loading solution for 30-45 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS without Ca²⁺ and Mg²⁺ to remove extracellular dye.

-

Resuspend the Fluo-4 loaded neutrophils in HBSS with Ca²⁺ and Mg²⁺ to a final concentration of 2 x 10⁶ cells/mL.

-

-

Assay Performance:

-

Pipette 100 µL of the cell suspension into each well of a 96-well black, clear-bottom microplate.

-

Prepare a 2X stock solution of RhB-PBP10 (TFA) in HBSS with Ca²⁺ and Mg²⁺. For a final concentration of 1 µM, the 2X stock should be 2 µM. Prepare a vehicle control (HBSS with the same final concentration of TFA, if applicable).

-

Add 50 µL of the 2X RhB-PBP10 (TFA) solution or vehicle to the appropriate wells and incubate for 10-15 minutes at 37°C.

-

Prepare 4X stock solutions of WKYMVm (e.g., 40 nM for a final concentration of 10 nM) and fMLF (e.g., 40 nM for a final concentration of 10 nM) in HBSS with Ca²⁺ and Mg²⁺.

-

Place the microplate in the fluorescence plate reader and record a baseline fluorescence reading for 30-60 seconds.

-

Add 50 µL of the 4X agonist solution (WKYMVm or fMLF) to the wells to initiate the reaction.

-

Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 3-5 minutes.

-

-

Data Analysis:

-

The change in intracellular calcium is represented by the change in fluorescence intensity over time.

-

Determine the peak fluorescence intensity for each well.

-

Calculate the percentage of inhibition by RhB-PBP10 (TFA) using the following formula: % Inhibition = [1 - (Peak Fluorescence_inhibitor - Baseline_inhibitor) / (Peak Fluorescence_vehicle - Baseline_vehicle)] x 100

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes how to assess the effect of RhB-PBP10 on the chemotactic migration of neutrophils towards an FPR2 agonist.

Materials:

-

Human neutrophils

-

RPMI 1640 medium with 0.5% BSA

-

RhB-PBP10 (TFA)

-

WKYMVm

-

Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Preparation:

-

Isolate human neutrophils as described in the calcium mobilization assay protocol.

-

Resuspend the neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 1-2 x 10⁶ cells/mL.

-

Prepare various concentrations of RhB-PBP10 (TFA) (e.g., 0.1, 1, 10 µM) in the neutrophil suspension and incubate for 15 minutes at 37°C. Include a vehicle control.

-

Prepare the chemoattractant solution by dissolving WKYMVm in RPMI 1640 with 0.5% BSA at an optimal concentration (e.g., 10 nM). Use medium alone as a negative control.

-

-

Assay Assembly and Incubation:

-

Add the chemoattractant solution (WKYMVm) or negative control medium to the lower wells of the Boyden chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Carefully add the pre-incubated neutrophil suspension (with or without RhB-PBP10) to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

-

-

Cell Staining and Quantification:

-

After incubation, remove the membrane from the chamber.

-

Wipe the upper side of the membrane with a cotton swab to remove non-migrated cells.

-

Fix the membrane in methanol for 1 minute.

-

Stain the migrated cells on the lower side of the membrane using a staining solution like Diff-Quik.

-

Wash the membrane in distilled water and allow it to air dry.

-

Mount the membrane on a microscope slide.

-

Count the number of migrated cells in several high-power fields (HPF) for each condition.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per HPF for each condition.

-

Express the data as a percentage of the migration observed with the chemoattractant alone (vehicle control).

-

Determine the dose-dependent inhibitory effect of RhB-PBP10 on neutrophil chemotaxis.

-

Western Blot for ERK1/2 Phosphorylation

This protocol outlines the detection of phosphorylated ERK1/2 in neutrophils following FPR2 stimulation and inhibition by RhB-PBP10.

Materials:

-

Human neutrophils

-

RPMI 1640 medium

-

RhB-PBP10 (TFA)

-

WKYMVm

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Isolate human neutrophils and resuspend them in RPMI 1640 at 5 x 10⁶ cells/mL.

-

Pre-incubate the cells with RhB-PBP10 (TFA) (e.g., 1 µM) or vehicle for 15 minutes at 37°C.

-

Stimulate the cells with WKYMVm (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 20 minutes) to determine the peak of ERK phosphorylation. A 5-minute stimulation is often a good starting point.

-

To stop the stimulation, immediately place the cell suspension on ice and centrifuge at 4°C.

-

Aspirate the supernatant and lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 20-30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing (for Total ERK):

-

After imaging for phospho-ERK, the membrane can be stripped of antibodies using a stripping buffer.

-

After stripping, block the membrane again and probe with the primary antibody against total-ERK1/2.

-

Follow the same steps for secondary antibody incubation, washing, and detection.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2 using densitometry software.

-

Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.

-

Compare the normalized phospho-ERK1/2 levels in RhB-PBP10-treated samples to the vehicle-treated controls to determine the extent of inhibition.

-

Conclusion

RhB-PBP10 (TFA) is a valuable and highly selective tool for investigating the role of FPR2 in various biological systems. Its ability to potently inhibit FPR2-mediated signaling without affecting FPR1 allows for precise dissection of their respective pathways. The detailed protocols and data presented in this technical guide provide researchers with the necessary information to effectively utilize RhB-PBP10 (TFA) in their studies of inflammation, immunology, and drug discovery.

References

- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]

- 3. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

The Structure and Function of the RhB-PBP10 Rhodamine Conjugate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RhB-PBP10 rhodamine conjugate is a valuable tool in cell biology and pharmacology, primarily known for its role as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2). This technical guide provides a comprehensive overview of the structure, properties, and functional characteristics of RhB-PBP10, with a focus on its application in studying FPR2-mediated signaling pathways. The information presented herein is intended to support researchers in the design and execution of experiments utilizing this fluorescent peptide conjugate.

Core Structure and Properties

The RhB-PBP10 conjugate is a hybrid molecule composed of the fluorescent dye Rhodamine B (RhB) covalently linked to a ten-amino-acid peptide, PBP10.

Peptide Component: PBP10

PBP10 is a synthetic peptide with the amino acid sequence QRLFQVKGRR (Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Arg).

Fluorophore Component: Rhodamine B

Rhodamine B is a well-characterized xanthene dye known for its bright fluorescence and photostability. Its spectral properties make it suitable for a variety of fluorescence-based applications.

Conjugate Structure

In the RhB-PBP10 conjugate, Rhodamine B is attached to the N-terminus of the PBP10 peptide at the alpha-amino group of the first amino acid, Glutamine (Gln-1). The resulting structure is often denoted as RhB-QRLFQVKGRR-OH [1]. While the precise chemical linkage is not consistently detailed in the available literature for this specific conjugate, standard bioconjugation techniques for labeling peptides with rhodamine dyes typically involve the formation of a stable amide bond . This is achieved by reacting the N-terminal amine of the peptide with an activated carboxylic acid derivative of Rhodamine B, such as an N-hydroxysuccinimide (NHS) ester.

Physicochemical Properties

A summary of the key physicochemical properties of the RhB-PBP10 conjugate is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈₄H₁₂₆N₂₄O₁₅ | |

| Molecular Weight | 1712.1 g/mol | |

| Peptide Sequence | QRLFQVKGRR | |

| Modification | Rhodamine B conjugated to N-terminal Gln | |

| Purity | ≥95% | |

| Solubility | Soluble to 2 mg/mL in water |

Biological Activity and Mechanism of Action

RhB-PBP10 is a cell-permeable peptide that acts as a selective antagonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in inflammatory and immune responses[1]. It exhibits selectivity for FPR2 over FPR1[1]. The primary mechanisms of action of RhB-PBP10 include the inhibition of FPR2-mediated signaling pathways.

Inhibition of NADPH Oxidase Activity

RhB-PBP10 selectively inhibits the FPR2-mediated activation of NADPH oxidase in neutrophils. NADPH oxidase is a key enzyme responsible for the production of reactive oxygen species (ROS) during the inflammatory response.

Inhibition of ERK Activation

The conjugate has been shown to exhibit antiviral activity against influenza viruses by inhibiting virus-induced activation of the Extracellular signal-Regulated Kinase (ERK) pathway.

Quantitative Data

| Parameter | Description | Reference |

| FPR2 Antagonism | Selective antagonist of FPR2. | [1] |

| NADPH Oxidase Inhibition | Selectively inhibits FPR2-mediated NADPH oxidase activity. | |

| ERK Inhibition | Inhibits viral-induced ERK activation. |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by the RhB-PBP10 conjugate.

General FPR2 Signaling Pathway

Caption: General overview of the FPR2 signaling cascade upon agonist binding.

Inhibition of NADPH Oxidase by RhB-PBP10

Caption: Inhibition of FPR2-mediated NADPH oxidase activation by RhB-PBP10.

Inhibition of ERK Activation by RhB-PBP10

Caption: RhB-PBP10 inhibits influenza virus-induced ERK activation via FPR2.

Experimental Protocols

General Experimental Workflow

Caption: General workflow for the synthesis and functional testing of RhB-PBP10.

Synthesis and Purification of RhB-PBP10 (General Protocol)

-

Solid-Phase Peptide Synthesis (SPPS): The PBP10 peptide (QRLFQVKGRR) is synthesized on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Rhodamine B Conjugation:

-

An activated form of Rhodamine B (e.g., Rhodamine B N-hydroxysuccinimide ester) is dissolved in a suitable organic solvent (e.g., dimethylformamide, DMF).

-

The peptide, while still on the resin and after removal of the N-terminal Fmoc protecting group, is treated with the activated Rhodamine B solution in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

The reaction is allowed to proceed for several hours at room temperature to ensure complete conjugation.

-

-

Cleavage and Deprotection: The rhodamine-conjugated peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid, TFA, with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: The purified fractions containing the RhB-PBP10 conjugate are pooled and lyophilized to obtain a dry powder.

Characterization of RhB-PBP10 (General Protocol)

-

Analytical RP-HPLC: The purity of the final product is assessed by analytical RP-HPLC to ensure a single major peak corresponding to the conjugate.

-

Mass Spectrometry: The molecular weight of the conjugate is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the successful conjugation of Rhodamine B to the PBP10 peptide.

NADPH Oxidase Activity Assay (General Protocol)

-

Cell Preparation: Isolate neutrophils from whole blood.

-

Cell Treatment: Pre-incubate neutrophils with varying concentrations of RhB-PBP10 for a specified time.

-

Stimulation: Stimulate the cells with a known FPR2 agonist.

-

Detection of ROS: Measure the production of reactive oxygen species (ROS) using a chemiluminescence-based assay (e.g., with luminol or lucigenin) or a fluorescence-based probe (e.g., dihydroethidium).

-

Data Analysis: Quantify the inhibition of agonist-induced ROS production by RhB-PBP10.

ERK Phosphorylation Assay (General Protocol)

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., A549 lung epithelial cells) and pre-treat with RhB-PBP10.

-

Stimulation: Stimulate the cells (e.g., with influenza virus).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting or ELISA:

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

ELISA: Use a sandwich ELISA kit with antibodies specific for p-ERK and total ERK for a more quantitative analysis.

-

-

Data Analysis: Determine the level of ERK phosphorylation relative to total ERK and assess the inhibitory effect of RhB-PBP10.

Conclusion

The RhB-PBP10 rhodamine conjugate is a powerful tool for investigating FPR2-mediated signaling. Its well-defined peptide sequence and the presence of the Rhodamine B fluorophore allow for both functional inhibition and visualization studies. While specific quantitative binding data remains to be fully elucidated in the public literature, the established role of RhB-PBP10 as a selective FPR2 antagonist that inhibits downstream signaling pathways, such as NADPH oxidase and ERK activation, makes it an indispensable reagent for researchers in immunology, inflammation, and virology. The generalized protocols provided in this guide offer a starting point for the effective utilization of this conjugate in various experimental settings.

References

In-Depth Technical Guide: The Anti-Inflammatory Properties of RhB-PBP10 (TFA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

RhB-PBP10 (TFA) is a synthetic, cell-permeable peptide that has demonstrated significant anti-inflammatory properties. As a rhodamine B-labeled derivative of PBP10, a peptide derived from the phosphoinositide-binding site of human plasma gelsolin, it functions as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2). By blocking FPR2 signaling, RhB-PBP10 (TFA) effectively mitigates inflammatory responses, primarily by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and interleukin-8 (IL-8). This technical guide provides a comprehensive overview of the anti-inflammatory characteristics of RhB-PBP10 (TFA), including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor, plays a pivotal role in mediating inflammatory responses.[1] Its activation by various ligands triggers downstream signaling cascades that lead to the production of pro-inflammatory molecules.

RhB-PBP10 (TFA) has emerged as a potent and selective antagonist of FPR2.[2] Its ability to permeate cell membranes allows it to effectively target and inhibit this receptor, thereby modulating the inflammatory cascade. This guide delves into the technical details of RhB-PBP10 (TFA)'s anti-inflammatory effects, providing researchers and drug development professionals with the core knowledge required to evaluate its therapeutic potential.

Mechanism of Action: FPR2 Antagonism

The primary anti-inflammatory mechanism of RhB-PBP10 (TFA) is its selective antagonism of FPR2. FPR2 activation, typically by pro-inflammatory ligands, initiates a signaling cascade involving G-proteins, which in turn activates downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[3] This cascade ultimately leads to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, and the production of inflammatory mediators.[1][3]

RhB-PBP10 (TFA) competitively binds to FPR2, preventing the binding of its agonists and thereby inhibiting the initiation of this pro-inflammatory signaling cascade.[2] This blockade of FPR2 signaling results in the downstream suppression of inflammatory responses, including the inhibition of NADPH oxidase activity, a key enzyme responsible for ROS production.

References

- 1. Mechanisms of ERK phosphorylation triggered via mouse formyl peptide receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with PBP10 peptide derived from the PIP2-binding site of human plasma gelsolin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Formyl Peptide Receptor 2 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that has emerged as a critical modulator of the inflammatory response. Its promiscuous nature, allowing it to bind a wide array of structurally diverse ligands, positions it as a key signaling hub with a dual functionality. Depending on the bound agonist, FPR2 can either propagate pro-inflammatory cascades or initiate pro-resolving and anti-inflammatory pathways. This paradoxical role makes FPR2 a highly attractive therapeutic target for a multitude of inflammatory diseases, including chronic inflammatory conditions, cardiovascular diseases, and neuroinflammation. This technical guide provides an in-depth exploration of the core aspects of FPR2's function in inflammation, focusing on its signaling pathways, the quantitative effects of its modulation, and the experimental methodologies employed in its study.

Introduction to Formyl Peptide Receptor 2

The formyl peptide receptor family consists of three members in humans: FPR1, FPR2, and FPR3.[1][2][3] While FPR1 has a high affinity for N-formylated peptides derived from bacteria and mitochondria, acting as a classical pattern recognition receptor to initiate host defense, FPR2 exhibits a lower affinity for these molecules.[1] Instead, FPR2 binds a broad spectrum of endogenous and exogenous ligands, which accounts for its versatile role in regulating inflammation.[1][2]

FPR2 is expressed on a variety of immune cells, including neutrophils, monocytes, macrophages, and dendritic cells, as well as non-immune cells like epithelial and endothelial cells.[2][4][5] This wide expression pattern underscores its importance in orchestrating the complex cellular events that govern the inflammatory process. The ability of FPR2 to mediate opposing biological effects—driving inflammation in response to certain stimuli while promoting its resolution in others—is a key area of research with significant therapeutic implications.[6][7][8]

The Dichotomous Signaling of FPR2 in Inflammation

The functional dichotomy of FPR2 is dictated by the specific ligand that engages the receptor. This ligand-biased signaling determines the downstream intracellular cascades that are activated, ultimately leading to either a pro-inflammatory or a pro-resolving cellular response.

Pro-Resolving and Anti-Inflammatory Signaling

A major function of FPR2 is to mediate the effects of specialized pro-resolving mediators (SPMs), which are a class of lipid mediators that actively orchestrate the resolution of inflammation.[6][7] Key pro-resolving ligands for FPR2 include:

-

Lipoxin A4 (LXA4): An arachidonic acid-derived eicosanoid that is one of the first identified endogenous ligands for FPR2.[2][4] LXA4 binding to FPR2 initiates signaling that inhibits neutrophil chemotaxis and infiltration, stimulates the non-phlogistic phagocytosis of apoptotic neutrophils by macrophages (efferocytosis), and reduces the production of pro-inflammatory cytokines.[1][6]

-

Resolvins: Particularly Resolvin D1 (RvD1), derived from docosahexaenoic acid, binds to FPR2 and promotes anti-inflammatory and pro-resolving responses, in part by inhibiting NF-κB signaling.[1][8]

-

Annexin A1 (AnxA1): A glucocorticoid-regulated protein, and its N-terminal derived peptide Ac2-26, are potent FPR2 agonists that mimic many of the anti-inflammatory actions of glucocorticoids.[9][10] AnxA1-FPR2 signaling can reduce leukocyte-endothelial interactions and promote the resolution of inflammation.[10]

The binding of these pro-resolving ligands to FPR2 typically involves the canonical Gi/o subfamily of G proteins.[11] This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[11][12] Furthermore, FPR2 activation by pro-resolving ligands can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and the inhibition of pro-inflammatory transcription factors.[11][12] A key outcome of this signaling is the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of pathways that promote tissue repair and homeostasis.[1]

Pro-Inflammatory Signaling

In contrast to its role in resolving inflammation, FPR2 can also be activated by ligands that promote and sustain inflammatory responses. These ligands are often associated with infection, tissue injury, and chronic inflammatory diseases. Notable pro-inflammatory FPR2 agonists include:

-

Serum Amyloid A (SAA): An acute-phase protein that is significantly upregulated during inflammation.[1][12] SAA binding to FPR2 on neutrophils and macrophages induces chemotaxis, increases the production of pro-inflammatory cytokines, and can delay neutrophil apoptosis, thereby prolonging the inflammatory state.[3]

-

Amyloid-β 42 (Aβ42): A peptide fragment associated with Alzheimer's disease, which can activate FPR2 on microglia, the resident immune cells of the brain, to promote neuroinflammation.[12]

-

LL-37: An antimicrobial peptide that, in addition to its host defense functions, can act as a pro-inflammatory ligand for FPR2.[8]

The signaling pathways triggered by these pro-inflammatory agonists also involve G proteins, but the downstream effects are markedly different. Activation of FPR2 by SAA, for example, leads to robust activation of the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, as well as the NF-κB pathway.[13] This results in the transcription and release of pro-inflammatory mediators such as TNF-α, IL-1β, and various chemokines, which amplify the inflammatory response and recruit more immune cells to the site of inflammation.[1][14]

Quantitative Data on FPR2 Function in Inflammation

The following tables summarize quantitative data from various studies, illustrating the impact of FPR2 modulation on key inflammatory parameters.

Table 1: Effects of FPR2 Agonists on Inflammatory Responses

| Agonist | Model System | Measured Parameter | Result | Reference |

| Lipoxin A4 (LXA4) | Murine model of lung ischemia-reperfusion injury | Airway resistance, pulmonary artery pressure | Decreased compared to injury alone | [15] |

| Lipoxin A4 (LXA4) | Murine model of lung ischemia-reperfusion injury | IL-17, TNF-α, CXCL1, HMGB1 levels in BAL fluid | Decreased compared to injury alone | [15] |

| Lipoxin A4 (LXA4) | Cultured rat conjunctival goblet cells | Mucin secretion, intracellular [Ca2+], ERK 1/2 activation | Significantly increased | [16] |

| WKYMVm | Bleomycin-induced scleroderma in mice | Dermal thickness | Decreased | [17] |

| WKYMVm | Bleomycin-induced scleroderma in mice | Serum TNF-α and IFN-γ levels | Reduced in wild-type but not Fpr2 knockout mice | [17] |

| Resolvin D1 (RvD1) | Animal model of ischemia-reperfusion injury | IL-6, TNF-α, and MPO levels | Significantly reduced | [8] |

| Annexin A1 (Ac2-26) | Chikungunya virus-infected mice | Neutrophil accumulation and inflammatory mediators | Reduced | [18] |

Table 2: Effects of FPR2 Deficiency or Antagonism on Inflammatory Responses

| Condition | Model System | Measured Parameter | Result | Reference |

| Fpr2 knockout | Diet-induced obese mice | M1 macrophage-related gene expression (Il-1β, Il-6, Ccl2, Tnfα) | Significantly reduced | [14] |

| Fpr2 knockout | Lewis lung carcinoma-bearing mice | Survival | Significantly shortened due to more rapidly growing tumors | [19] |

| Fpr2 knockout | LPS-stimulated mice | Liver infiltration of CD11b+ and Ly6G+ cells | Significantly higher compared to wild-type | [20] |

| Fpr2 knockout | Carrageenan-induced paw edema | Paw swelling | Significantly increased compared to wild-type | [21] |

| WRW4 (FPR2 antagonist) | Annexin A1-treated mice post-stroke | Platelet and PNA adhesion to cerebral endothelium | Abrogated the protective effects of Annexin A1 | [10] |

| WRW4 (FPR2 antagonist) | Wild-type mouse macrophages | Chemotaxis to CCL2 | Increased | [19] |

Experimental Protocols for Studying FPR2 in Inflammation

Investigating the role of FPR2 in inflammation involves a range of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Models of Inflammation

4.1.1 Murine Model of Lung Ischemia-Reperfusion Injury

-

Objective: To assess the role of FPR2 in lung injury and inflammation.

-

Animal Model: C57BL/6 wild-type (WT) and Fpr2-/- mice.[15]

-

Procedure:

-

Anesthetize mice and perform a left thoracotomy.

-

Induce ischemia by clamping the left pulmonary hilum for 1 hour.

-

Remove the clamp to allow for reperfusion for a specified period (e.g., 6 or 24 hours).

-

At the end of the reperfusion period, measure lung function using an isolated, buffer-perfused lung apparatus to assess airway resistance, pulmonary compliance, and pulmonary artery pressure.

-

Collect bronchoalveolar lavage (BAL) fluid for cytokine analysis using ELISA or multiplex assays.

-

Harvest lung tissue for immunohistochemistry to assess neutrophil infiltration (e.g., staining for Ly6G) and for Western blotting or qPCR to measure protein and gene expression of inflammatory and injury markers.

-

-

Treatment: A specific FPR2 agonist (e.g., Lipoxin A4) or antagonist can be administered systemically (e.g., via intraperitoneal injection) before or during the reperfusion phase to evaluate its therapeutic effect.[15]

4.1.2 Bleomycin-Induced Scleroderma Model

-

Objective: To investigate the role of FPR2 in fibrosis and inflammation associated with scleroderma.

-

Animal Model: Wild-type and Fpr2 knockout mice.[17]

-

Procedure:

-

For 3-4 weeks, administer daily subcutaneous injections of bleomycin into the shaved backs of the mice.

-

Administer an FPR2 agonist (e.g., WKYMVm) or vehicle control via intradermal injections at the same site.

-

After the treatment period, euthanize the mice and collect skin tissue from the injection sites.

-

Measure dermal thickness using a caliper or from histological sections.

-

Perform histological analysis (e.g., Masson's trichrome staining) to assess collagen deposition and fibrosis.

-

Use immunohistochemistry or immunofluorescence to identify and quantify cell populations, such as myofibroblasts (α-SMA staining) and macrophages (CD68 staining), including M2 macrophages (CD163 or Arginase-I staining).

-

Collect blood serum to measure systemic levels of inflammatory cytokines (e.g., TNF-α, IFN-γ) by ELISA.

-

In Vitro Cellular Assays

4.2.1 Macrophage Polarization Assay

-

Objective: To determine the effect of FPR2 signaling on macrophage polarization.

-

Cell Source: Bone marrow-derived macrophages (BMDMs) from WT and Fpr2-/- mice.

-

Procedure:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Differentiate the bone marrow cells into macrophages by culturing them for 7 days in media containing M-CSF.

-

To assess M1 polarization, stimulate the BMDMs with LPS (e.g., 100 ng/mL) and/or IFN-γ.[14]

-

To assess M2 polarization, stimulate with IL-4 and IL-13.

-

In some experiments, pre-treat cells with an FPR2 agonist or antagonist before stimulation.

-

After a defined incubation period (e.g., 6-24 hours), collect the cell culture supernatant to measure cytokine production (e.g., IL-6, TNF-α, IL-10) by ELISA.

-

Lyse the cells to extract RNA for qPCR analysis of M1 (e.g., Il1b, Il6, Nos2) and M2 (e.g., Arg1, Ym1) marker genes.

-

Alternatively, perform flow cytometry to analyze the expression of cell surface markers associated with M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes.

-

4.2.2 Neutrophil Chemotaxis Assay

-

Objective: To measure the effect of FPR2 activation on neutrophil migration.

-

Cell Source: Bone marrow-derived neutrophils from WT and Fpr2-/- mice or human neutrophils isolated from peripheral blood.

-

Apparatus: Boyden chamber or similar transwell migration system.

-

Procedure:

-

Isolate neutrophils from the bone marrow or blood.

-

Place the chemoattractant (e.g., supernatant from E. coli culture, SAA, or a specific FPR2 agonist) in the lower chamber of the Boyden chamber.

-

Add the neutrophil suspension to the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubate the chamber for a period of time (e.g., 1-3 hours) to allow for cell migration.

-

Quantify the number of neutrophils that have migrated to the lower chamber by microscopy or flow cytometry.

-

To determine the involvement of FPR2, pre-incubate the neutrophils with a specific FPR2 antagonist before adding them to the upper chamber.

-

Conclusion and Therapeutic Perspectives

Formyl Peptide Receptor 2 stands out as a unique and powerful regulator of inflammation. Its ability to be steered towards either pro-inflammatory or pro-resolving outcomes by different ligands makes it a highly compelling target for drug development. The wealth of data from preclinical models demonstrates that selective activation of FPR2's pro-resolving pathways holds significant promise for treating a wide range of inflammatory conditions.

The development of small molecule agonists that specifically target the pro-resolving conformations of FPR2, while avoiding the activation of its pro-inflammatory signaling, is a key goal for future therapeutic strategies.[22] Such agonists could offer a novel approach to treating chronic inflammatory diseases by not just dampening inflammation, but by actively promoting its resolution and facilitating a return to tissue homeostasis. The in-depth understanding of FPR2 signaling and function, as outlined in this guide, provides a solid foundation for the continued exploration and therapeutic exploitation of this critical inflammatory checkpoint.

References

- 1. Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The annexin A1/FPR2 signaling axis expands alveolar macrophages, limits viral replication, and attenuates pathogenesis in the murine influenza A virus infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Lipoxin A4 activates ALX/FPR2 receptor to regulate conjunctival goblet cell secretion. | Department of Ophthalmology [eye.hms.harvard.edu]

- 17. Frontiers | Formyl Peptide Receptor 2 Activation Ameliorates Dermal Fibrosis and Inflammation in Bleomycin-Induced Scleroderma [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Cell surface receptor FPR2 promotes anti-tumor host defense by limiting M2 polarization of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Deficiency of Formyl Peptide Receptor 1 and 2 Is Associated with Increased Inflammation and Enhanced Liver Injury after LPS-Stimulation | PLOS One [journals.plos.org]

- 21. Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

RhB-PBP10 (TFA): A Technical Guide to a Multifunctional Peptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RhB-PBP10 (TFA) is a synthetic, cell-permeable decapeptide that has garnered significant interest in the scientific community for its diverse biological activities. Labeled with rhodamine B (RhB) at its N-terminus for visualization, this peptide is a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a key player in inflammatory and immune responses. Beyond its receptor antagonism, RhB-PBP10 exhibits direct antimicrobial properties against a range of bacteria and antiviral effects against influenza viruses. This technical guide provides a comprehensive overview of the sequence, function, and experimental applications of RhB-PBP10 (TFA), tailored for researchers and professionals in drug development.

Peptide Sequence and Physicochemical Properties

The amino acid sequence of RhB-PBP10 is derived from the phosphatidylinositol 4,5-bisphosphate (PIP2) binding site of human plasma gelsolin. The "(TFA)" designation indicates that trifluoroacetic acid was used as a counter-ion during peptide purification, a common practice in peptide synthesis.

Sequence: RhB-Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Arg-OH One-Letter Code: RhB-QRLFQVKGRR-OH Molecular Formula: C\u2088\u2084H\u2081\u2082\u2086N\u2082\u2084O\u2081\u2085 Molecular Weight: 1712.1 g/mol

Core Function: Selective FPR2 Antagonism

The primary and most well-characterized function of RhB-PBP10 is its selective inhibition of Formyl Peptide Receptor 2 (FPR2) over Formyl Peptide Receptor 1 (FPR1).[1] FPR2 is a G protein-coupled receptor involved in a wide array of physiological and pathological processes, including inflammation, host defense, and tissue repair.

Signaling Pathway

RhB-PBP10 exerts its antagonistic effects by binding to FPR2, thereby preventing the binding of natural agonists and subsequent downstream signaling. This inhibition disrupts key cellular responses mediated by FPR2 activation.

References

An In-Depth Technical Guide to PBP10 Peptides: Discovery, Mechanism, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the PBP10 peptide, a synthetic, cell-permeant molecule derived from the polyphosphoinositide-binding site of human plasma gelsolin. PBP10 exhibits a dual functionality, acting as a broad-spectrum antimicrobial agent and a selective antagonist of the Formyl Peptide Receptor 2 (FPR2). This document details the discovery and background of PBP10, its physicochemical properties, and its mechanisms of action. Detailed experimental protocols for its synthesis, and for characterizing its antimicrobial and receptor-modulating activities are provided. Furthermore, this guide presents quantitative data on its biological activities in clearly structured tables and visualizes its key signaling pathways using DOT language diagrams, offering a valuable resource for researchers in the fields of antimicrobial development, immunology, and cell signaling.

Introduction and Background

PBP10, also known as Gelsolin 160-169, is a 10-amino acid peptide with the sequence QRLFQVKGRR, conjugated at its N-terminus with a Rhodamine B molecule.[1][2] This peptide was synthetically derived from the phosphatidylinositol 4,5-bisphosphate (PIP2) binding domain of gelsolin, a key actin-binding protein involved in cytoskeletal regulation.[3] The addition of the Rhodamine B moiety enhances its cell permeability and allows for fluorescent tracking in experimental settings.

Initially investigated for its ability to interact with phosphoinositides and influence actin dynamics, PBP10 was subsequently discovered to possess potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. Further research revealed its role as a selective antagonist of FPR2, a G protein-coupled receptor involved in inflammatory responses, without significantly affecting the closely related FPR1.[2][4] This dual functionality makes PBP10 a molecule of significant interest for both anti-infective and immunomodulatory therapeutic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of the PBP10 peptide is presented in Table 1.

| Property | Value | Reference |

| Amino Acid Sequence | QRLFQVKGRR | [2] |

| Modification | N-terminal Rhodamine B | [2] |

| Molecular Weight | 1712.1 g/mol | [2] |

| Molecular Formula | C₈₄H₁₂₆N₂₄O₁₅ | [2] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in water to 2 mg/mL | [2] |

| Storage | Store at -20°C | [2] |

Biological Activity and Quantitative Data

PBP10 exhibits a range of biological activities, including antimicrobial effects and modulation of host cell signaling pathways. The following tables summarize the available quantitative data for these activities.

Antimicrobial Activity

PBP10 demonstrates bactericidal activity against various pathogens. The minimum inhibitory concentration (MIC) is a key measure of its antimicrobial potency.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | SG13009 | 12.5 | [5] |

| Bacillus subtilis | ATCC 6051 | 3.125 | [5] |

| Pseudomonas aeruginosa | ATCC 27853 | >125 | [6] |

| Staphylococcus aureus | ATCC 29213 | 8 | [4] |

| Staphylococcus aureus | MRSA USA300 | 3.1 - 6.2 µM | [7] |

| Candida albicans | Clinical Isolate | >50 | [8] |

Formyl Peptide Receptor 2 (FPR2) Antagonism

PBP10 selectively inhibits FPR2-mediated cellular responses. While specific IC50 values for direct FPR2 binding are not widely reported, its inhibitory effects on downstream signaling events have been quantified.

| Assay | Cell Type | Agonist | Inhibition | Reference |

| NADPH Oxidase Activity | Human Neutrophils | WKYMVM | Complete inhibition by PBP10 | [1] |

| Calcium Mobilization | Human Neutrophils | WKYMVM (5-10 nM) | Complete inhibition by PBP10 | [9] |

Cytotoxicity and Hemolytic Activity

The safety profile of PBP10 has been evaluated through cytotoxicity and hemolysis assays.

| Assay | Cell Type | Result | Reference |

| Hemolysis | Human Red Blood Cells | Low hemolytic activity at bactericidal concentrations | [5] |

| Cytotoxicity (MTT Assay) | Eukaryotic cell lines | Generally low cytotoxicity at effective concentrations | [10] |

Mechanisms of Action

PBP10's biological effects are mediated through two primary, yet distinct, mechanisms: direct interaction with microbial membranes and modulation of host cell signaling pathways.

Antimicrobial Mechanism

The antimicrobial action of PBP10 is initiated by its electrostatic interaction with negatively charged components of bacterial cell walls, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[5] This interaction is thought to disrupt membrane integrity, leading to increased permeability and eventual cell death. Unlike some antimicrobial peptides, PBP10 does not appear to form discrete pores in the membrane.

Host Cell Signaling Modulation

PBP10 influences two key signaling pathways in eukaryotic cells: the FPR2 signaling cascade and the phosphoinositide-dependent pathway.

PBP10 acts as a selective antagonist of FPR2, a receptor involved in chemotaxis and inflammation.[4] By binding to FPR2, PBP10 prevents the activation of downstream signaling events typically initiated by FPR2 agonists like WKYMVM. This includes the inhibition of G-protein activation, subsequent phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and the release of intracellular calcium.[1][9] Consequently, downstream effector functions such as NADPH oxidase activation and superoxide production are blocked.[1]

By virtue of being derived from the PIP2-binding site of gelsolin, PBP10 can directly interact with phosphoinositides, particularly PIP2, at the plasma membrane.[3] This interaction can interfere with the normal function of PIP2 as a signaling molecule and a regulator of the actin cytoskeleton. PBP10 has been shown to disrupt stress fibers and cortical actin, and to affect vesicle trafficking, processes that are critically dependent on localized PIP2 signaling.[3][11] This mechanism is independent of its effects on FPR2.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key functional assays of PBP10.

Peptide Synthesis and Purification

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide with the sequence QRLFQVKGRR is synthesized on a solid support resin (e.g., Rink Amide resin) using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

-

Rhodamine B Conjugation: Following the assembly of the peptide chain and while the peptide is still attached to the resin with its side-chain protecting groups intact, Rhodamine B is coupled to the deprotected N-terminal amine.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Bactericidal Assay (MIC Determination)

Protocol:

-

Bacterial Culture Preparation: A single colony of the test bacterium is used to inoculate a suitable broth medium and incubated overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Peptide Dilution Series: A two-fold serial dilution of the PBP10 peptide is prepared in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolysis Assay

Protocol:

-

Red Blood Cell (RBC) Preparation: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v).

-

Peptide Incubation: Aliquots of the RBC suspension are incubated with various concentrations of the PBP10 peptide at 37°C for 1 hour. A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.

-

Centrifugation: The samples are centrifuged to pellet the intact RBCs.

-

Absorbance Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 414 nm or 540 nm.

-

Calculation: The percentage of hemolysis is calculated relative to the positive control.

Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Eukaryotic cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Peptide Treatment: The cells are treated with various concentrations of PBP10 and incubated for a specified period (e.g., 24 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570-590 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion

The PBP10 peptide represents a fascinating and promising molecule with a unique dual mechanism of action. Its ability to act as both a potent antimicrobial agent and a selective immunomodulator through FPR2 antagonism opens up a wide range of potential therapeutic applications. The detailed information and protocols provided in this technical guide are intended to facilitate further research into the biological activities and therapeutic potential of PBP10 and its derivatives. A deeper understanding of its interactions with both microbial and host targets will be crucial for the development of novel anti-infective and anti-inflammatory strategies.

References

- 1. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures [mdpi.com]

- 2. Interaction of Cationic Peptides with Lipoteichoic Acid and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms [mdpi.com]

- 7. Database screening and in vivo efficacy of antimicrobial peptides against meticillin-resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RhB-PBP10 (TFA) in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RhB-PBP10 (TFA) is a synthetic, cell-permeable peptide with dual functionalities stemming from its constituent parts: PBP10 and Rhodamine B. PBP10, a 10-amino acid peptide (QRLFQVKGRR) derived from the PIP2-binding site of human plasma gelsolin, is a selective antagonist of the formyl peptide receptor 2 (FPR2).[1] The N-terminal Rhodamine B (RhB) conjugation allows for fluorescent tracking of the peptide's uptake and localization within cells.[1] This construct is a valuable tool for studying FPR2-mediated signaling and cellular processes involving phosphatidylinositol 4,5-bisphosphate (PIP2).

However, it is critical to note that commercially available synthetic peptides are often supplied as trifluoroacetate (TFA) salts, a remnant of the purification process. The presence of TFA can significantly impact in vitro cellular assays, leading to artifacts such as inhibition or stimulation of cell proliferation. Therefore, careful consideration and potential removal of the TFA counter-ion are paramount for obtaining accurate and reproducible results.

Mechanism of Action & Signaling Pathways

PBP10 primarily exerts its effects through two known mechanisms:

-

FPR2 Antagonism: PBP10 selectively inhibits FPR2-mediated signaling pathways. FPR2 is a G protein-coupled receptor (GPCR) involved in a variety of cellular responses, including inflammation and chemotaxis.

-

PIP2 Binding: By mimicking a PIP2-binding domain, PBP10 can interact with phosphatidylinositol 4,5-bisphosphate, a key signaling phospholipid in the plasma membrane. This interaction can disrupt the actin cytoskeleton and block cell motility.

FPR2 Signaling Pathway Antagonized by PBP10

Caption: PBP10 antagonizes the FPR2 receptor, blocking downstream signaling.

PBP10 Interaction with the PIP2 Signaling Pathway

Caption: PBP10 binds to PIP2, disrupting the actin cytoskeleton.

Quantitative Data Summary

The following table summarizes the available quantitative data for the use of RhB-PBP10 in in vitro settings. It is important to note that optimal concentrations and incubation times are cell-type and assay-dependent.

| Parameter | Value | Cell Type | Assay | Source |

| Concentration for Cytoskeletal Disruption | 25 µM | NIH3T3 fibroblasts | Deconvolution Microscopy | --INVALID-LINK-- |

| Incubation Time for Cytoskeletal Disruption | 5 minutes | NIH3T3 fibroblasts | Deconvolution Microscopy | --INVALID-LINK-- |

| Concentration for FPR2 Antagonism | 1 µM | Human Neutrophils | Calcium Flux Assay | --INVALID-LINK-- |

Experimental Protocols

General Workflow for In Vitro Studies with RhB-PBP10

Caption: General workflow for in vitro experiments using RhB-PBP10.

Protocol for TFA Counter-ion Exchange (to Hydrochloride)

Rationale: TFA can interfere with cellular assays. Exchanging it for a more biocompatible counter-ion like chloride (from HCl) is highly recommended.

Materials:

-

RhB-PBP10 (TFA salt)

-

10 mM Hydrochloric Acid (HCl) in sterile, nuclease-free water

-

Lyophilizer

Procedure:

-

Dissolve the RhB-PBP10 (TFA) peptide in 10 mM HCl at a concentration of 1 mg/mL.

-

Freeze the solution at -80°C.

-

Lyophilize the frozen solution until the peptide is a dry powder.

-

Repeat steps 1-3 two more times for a total of three cycles to ensure complete exchange.

-

After the final lyophilization, the resulting RhB-PBP10 (HCl) is ready for reconstitution for your experiments.

Protocol for Cellular Uptake and Localization by Confocal Microscopy

Objective: To visualize the cellular uptake and subcellular localization of RhB-PBP10.

Materials:

-

RhB-PBP10 (preferably as HCl salt)

-

Cell line of interest (e.g., HeLa, NIH3T3)

-

Glass-bottom confocal microscopy dishes or chamber slides

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA) 4% in PBS (for fixing)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Seed cells onto glass-bottom dishes and allow them to adhere and grow to 60-70% confluency.

-

Prepare a stock solution of RhB-PBP10 in an appropriate solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentration in pre-warmed serum-free or complete medium.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the medium containing RhB-PBP10 to the cells.

-

Incubate for the desired time (e.g., 5 minutes to 2 hours) at 37°C in a CO2 incubator.

-

To stop the uptake, remove the peptide-containing medium and wash the cells three times with cold PBS.

-

For live-cell imaging: Add fresh, pre-warmed medium and proceed to imaging on the confocal microscope.

-

For fixed-cell imaging: a. Fix the cells with 4% PFA for 15 minutes at room temperature. b. Wash three times with PBS. c. (Optional) Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes if co-staining for intracellular targets. d. Wash three times with PBS. e. Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes. f. Wash three times with PBS. g. Add a drop of mounting medium and cover with a coverslip.

-

Image the samples using a confocal microscope. Use appropriate laser lines and filters for Rhodamine B (typically ~543 nm excitation and ~588 nm emission) and the nuclear stain.

Protocol for Cell Viability (MTT Assay)

Objective: To assess the cytotoxicity of RhB-PBP10.

Materials:

-

RhB-PBP10 (preferably as HCl salt)

-

Cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of RhB-PBP10 in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of RhB-PBP10. Include untreated control wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]

-

Incubate for a further 2-4 hours, or overnight, at 37°C in a humidified atmosphere.

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate cell viability as a percentage of the untreated control.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low cellular uptake of RhB-PBP10 | - Low peptide concentration.- Short incubation time.- Cell line is resistant to uptake. | - Increase the concentration of the peptide.- Increase the incubation time.- Try a different cell line. |

| High background fluorescence | - Incomplete washing after incubation.- Autofluorescence of cells or medium. | - Ensure thorough washing with PBS after incubation.- Image an unstained control to determine background fluorescence and adjust imaging parameters accordingly. |

| Inconsistent cell viability results | - Interference from TFA.- Peptide precipitation.- Uneven cell seeding. | - Perform TFA counter-ion exchange.- Ensure the peptide is fully dissolved before adding to the medium.- Ensure a single-cell suspension before seeding and check for even distribution. |

| Cell morphology changes in control group | - Solvent toxicity (e.g., DMSO). | - Ensure the final concentration of the solvent is low (typically <0.5%) and include a solvent-only control. |

Conclusion

RhB-PBP10 (TFA) is a potent tool for investigating FPR2 signaling and PIP2-dependent cellular processes. The Rhodamine B tag facilitates direct visualization of its interaction with cells. However, researchers must be acutely aware of the potential confounding effects of the TFA counter-ion on experimental outcomes. The protocols and data presented herein provide a framework for the effective use of this peptide in in vitro cell culture, emphasizing the importance of careful experimental design and control.

References

Application Notes and Protocols for RhB-PBP10 (TFA) in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

RhB-PBP10 (TFA) is a synthetic peptide with significant potential in the study and therapeutic intervention of inflammatory processes. It is a rhodamine B-conjugated form of PBP10, a 10-amino acid peptide derived from the phosphoinositide-binding site of human plasma gelsolin.[1][2] PBP10 acts as a cell-permeable, selective inhibitor of the Formyl Peptide Receptor 2 (FPR2).[3][4] FPR2 is a G protein-coupled receptor implicated in the resolution of inflammation, and its modulation presents a promising strategy for treating various inflammatory conditions.[3][5]

These application notes provide a comprehensive overview of the potential use of RhB-PBP10 (TFA) in mouse models of inflammation, based on its known mechanism of action and data from similar anti-inflammatory peptides. While direct in vivo quantitative data for RhB-PBP10 (TFA) is limited in publicly available literature, the following protocols and data tables are presented as a guide for researchers to design and conduct their own in vivo studies.

Mechanism of Action

RhB-PBP10 exerts its anti-inflammatory effects primarily by inhibiting FPR2.[3][4] In inflammatory conditions, various ligands can activate FPR2, leading to downstream signaling cascades that can either promote or resolve inflammation depending on the ligand and cellular context. By inhibiting FPR2, RhB-PBP10 can modulate leukocyte responses.[5] In vitro studies have shown that PBP10 can limit the production of key inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and interleukin-8 (IL-8) in response to bacterial components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA).[1][2]

Signaling Pathway Diagram

Caption: Proposed mechanism of action of RhB-PBP10 (TFA).

Data Presentation

The following tables present hypothetical yet representative data that could be expected from in vivo studies with RhB-PBP10 (TFA) in a mouse model of LPS-induced acute inflammation. These tables are intended to serve as a template for data presentation.

Table 1: Effect of RhB-PBP10 (TFA) on Pro-inflammatory Cytokine Levels in Serum

| Treatment Group | Dosage (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | - | 15.2 ± 3.1 | 10.5 ± 2.5 | 8.9 ± 1.9 |

| LPS | 1 | 254.8 ± 25.3 | 489.1 ± 45.7 | 152.6 ± 18.4 |

| LPS + RhB-PBP10 | 1 | 189.3 ± 20.1 | 350.7 ± 38.2 | 110.2 ± 15.1* |

| LPS + RhB-PBP10 | 5 | 112.5 ± 15.8 | 215.4 ± 22.9 | 65.7 ± 9.8** |

| LPS + RhB-PBP10 | 10 | 75.6 ± 10.2 | 120.9 ± 15.3 | 35.1 ± 6.2*** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS group. Data are presented as mean ± SEM.

Table 2: Effect of RhB-PBP10 (TFA) on Leukocyte Infiltration in a Peritonitis Model

| Treatment Group | Dosage (mg/kg) | Total Leukocytes (x10⁶/mL) | Neutrophils (x10⁶/mL) |

| Vehicle Control | - | 0.5 ± 0.1 | 0.1 ± 0.05 |

| Carrageenan | - | 8.2 ± 1.1 | 6.5 ± 0.9 |

| Carrageenan + RhB-PBP10 | 5 | 5.1 ± 0.7 | 3.9 ± 0.5 |

| Carrageenan + RhB-PBP10 | 10 | 3.2 ± 0.5 | 2.1 ± 0.3 |

*p < 0.05, **p < 0.01 compared to Carrageenan group. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for the application of RhB-PBP10 (TFA) in common mouse models of inflammation.

Protocol 1: LPS-Induced Acute Systemic Inflammation

This model is used to assess the systemic anti-inflammatory effects of a compound.

Materials:

-

RhB-PBP10 (TFA)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

8-10 week old C57BL/6 or BALB/c mice

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

Preparation of Reagents:

-

Dissolve RhB-PBP10 (TFA) in sterile saline to the desired stock concentration.

-

Dissolve LPS in sterile saline to a concentration of 0.1 mg/mL.

-

-

Grouping and Administration:

-

Divide mice into treatment groups (n=8-10 per group): Vehicle control, LPS only, and LPS + RhB-PBP10 (at various doses, e.g., 1, 5, 10 mg/kg).

-

Administer RhB-PBP10 (TFA) or vehicle via intraperitoneal (i.p.) injection.

-

One hour after peptide administration, induce inflammation by i.p. injection of LPS (e.g., 1 mg/kg).

-

-

Sample Collection:

-

At a predetermined time point post-LPS injection (e.g., 2, 4, or 6 hours), euthanize mice.

-

Collect blood via cardiac puncture and process to obtain serum.

-

-

Analysis:

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using ELISA kits according to the manufacturer's instructions.

-

Protocol 2: Carrageenan-Induced Peritonitis

This model is used to evaluate the effect of a compound on leukocyte migration.

Materials:

-

RhB-PBP10 (TFA)

-

Lambda-Carrageenan

-

Sterile, pyrogen-free saline

-

8-10 week old C57BL/6 mice

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)

Procedure:

-

Acclimatization and Reagent Preparation: As described in Protocol 1. Prepare a 1% (w/v) solution of carrageenan in sterile saline.

-

Grouping and Administration:

-

Divide mice into treatment groups (n=6-8 per group): Vehicle control, Carrageenan only, and Carrageenan + RhB-PBP10 (at various doses).

-

Administer RhB-PBP10 (TFA) or vehicle via i.p. injection.

-

30 minutes later, induce peritonitis by i.p. injection of 1 mL of 1% carrageenan solution.

-

-

Peritoneal Lavage:

-

Four hours after carrageenan injection, euthanize the mice.

-

Inject 5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the peritoneal fluid.

-

-

Cell Counting and Analysis:

-

Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.

-

Perform flow cytometry analysis to quantify different immune cell populations (e.g., neutrophils, macrophages) using specific cell surface markers.

-

Experimental Workflow Diagram

Caption: General workflow for in vivo studies.

Conclusion

RhB-PBP10 (TFA), as a selective FPR2 inhibitor, holds promise as a tool to investigate the role of this receptor in inflammatory processes and as a potential therapeutic agent. The provided protocols and representative data offer a framework for researchers to explore the in vivo efficacy of RhB-PBP10 (TFA) in various mouse models of inflammation. It is recommended to perform dose-response and time-course studies to determine the optimal experimental conditions for each specific model.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with PBP10 peptide derived from the PIP2-binding site of human plasma gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

recommended concentration of RhB-PBP10 (TFA) for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of Rhodamine B-labeled Penicillin-Binding Protein 10 (RhB-PBP10 (TFA)), a selective inhibitor of Formyl Peptide Receptor 2 (FPR2). This fluorescent probe is a valuable tool for studying FPR2 signaling and cellular processes in various experimental models.

Product Information

-

Product Name: RhB-PBP10 (TFA)

-

Sequence: Rhodamine B-Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Arg-OH (RhB-QRLFQVKGRR-OH)[1]

-

Description: RhB-PBP10 is a cell-permeable, 10-amino acid peptide derived from human plasma gelsolin, conjugated with Rhodamine B at its N-terminus. It functions as a selective antagonist of FPR2, a G-protein coupled receptor involved in inflammatory responses.[1][2][3] The trifluoroacetate (TFA) salt form is common for synthetic peptides; however, researchers should be aware that TFA counterions can potentially influence biological assays.[4]

-

Storage: Store powder at -20°C for up to one year or at -80°C for up to two years. For stock solutions, store at -20°C for up to one month or at -80°C for up to six months. Avoid moisture.[1]

Recommended Starting Concentrations

The optimal concentration of RhB-PBP10 (TFA) will vary depending on the specific application, cell type, and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. The following table provides recommended starting concentration ranges based on published data for similar rhodamine-labeled probes and PBP10.

| Experimental Application | Recommended Starting Concentration Range | Notes |

| Fluorescence Microscopy | 100 nM - 1 µM | For live or fixed cell imaging to visualize FPR2 localization or probe binding. A study using a de novo designed rhodamine binder used 100 nM for confocal and STED microscopy. |

| Flow Cytometry | 100 nM - 1 µM | For quantifying receptor expression or probe binding on the cell surface. A study on a rhodamine-labeled FPR2 probe tested a range of 1 nM to 1 µM.[5][6] |

| In Vitro Binding Assays | 10 nM - 1 µM | For competitive binding assays or fluorescence polarization assays to characterize ligand-receptor interactions. The concentration should ideally be around the Kd of the interaction. |

| Functional Assays (e.g., Calcium Mobilization, Chemotaxis) | 100 nM - 1 µM | To assess the inhibitory effect of RhB-PBP10 on FPR2-mediated cellular responses. A study used 1 µM of PBP10 to inhibit calcium influx in neutrophils.[7] Another study on a rhodamine-labeled FPR2 antagonist used a range of 1 nM to 1 µM for chemotaxis assays.[5] |

| Single-Molecule Localization Microscopy (SMLM) | 1 nM - 10 nM | Lower concentrations are required for resolving individual molecules. A study on a rhodamine binder used 5 nM for PAINT experiments. |

Experimental Protocols

Preparation of Stock Solution

-

Centrifuge the vial of RhB-PBP10 (TFA) powder briefly to collect the contents at the bottom.

-

Reconstitute the peptide in sterile dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Protocol for Cellular Staining for Fluorescence Microscopy

This protocol provides a general guideline for staining cells with RhB-PBP10 for visualization of FPR2.

Materials:

-

Cells expressing FPR2 (e.g., neutrophils, transfected cell lines)

-

RhB-PBP10 (TFA) stock solution

-

Culture medium or appropriate buffer (e.g., PBS with Ca²⁺/Mg²⁺, HBSS)

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional for intracellular targets

-

Nuclear counterstain (e.g., DAPI), optional

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere.

-

Staining:

-

Live-Cell Imaging:

-